(1S,3S)-3-Amino-1-methyl-cyclohexanol
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Overview
Description
(1S,3S)-3-Amino-1-methyl-cyclohexanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a methyl group. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-1-methyl-cyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an oxime. One common method is the catalytic hydrogenation of 3-amino-1-methyl-cyclohexanone using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Amino-1-methyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(1S,3S)-3-Amino-1-methyl-cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Amino-1-methyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Amino-1-methyl-cyclohexanol: The enantiomer of (1S,3S)-3-Amino-1-methyl-cyclohexanol with different stereochemistry.
3-Amino-1-methyl-cyclohexanone: A precursor in the synthesis of this compound.
3-Amino-1-methyl-cyclohexane: A reduced form lacking the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. The compound’s ability to interact selectively with biological targets also highlights its potential in medicinal chemistry.
Properties
IUPAC Name |
(1S,3S)-3-amino-1-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@H](C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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